4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 946229-97-6 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The molecular formula of the compound is C19H18N6O2 with a molecular weight of 362.4 g/mol . The structure features a tetrahydroimidazo-triazine core that is essential for its biological activity. The presence of a pyridinyl group enhances binding affinity due to its nitrogen heteroatom.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the imidazo[2,1-c][1,2,4]triazine scaffold. These compounds exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to our target compound, demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low IC50 values indicating high potency .
The mechanism of action for these compounds often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- c-Met Kinase Inhibition : Compounds similar to our target have been shown to inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), which is crucial in tumor growth and metastasis .
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways including the activation of caspases .
Additional Biological Activities
Beyond anticancer properties, imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties.
Study on Structural Modifications
A study focusing on structural modifications of imidazo[2,1-c][1,2,4]triazine derivatives revealed that varying substituents on the pyridinyl and p-tolyl groups can enhance biological activity significantly. Modifications led to improved solubility and bioavailability which are critical for therapeutic efficacy .
Clinical Relevance
While specific clinical trials involving This compound are yet to be reported, the promising results from related compounds suggest potential pathways for future clinical applications.
属性
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-2-4-15(5-3-13)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-14-6-8-20-9-7-14/h2-9H,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVMAUPKBZYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。